
5-Bromohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromohexan-1-ol is a useful research compound. Its molecular formula is C6H13BrO and its molecular weight is 181.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
5-Bromohexan-1-ol can be synthesized from 6-bromohexanoic acid, yielding a colorless oil with a high purity of around 97% . Its molecular formula is C₆H₁₃BrO, and it possesses a hydroxyl functional group which contributes to its reactivity and biological properties .
Antiparasitic Activity
Recent studies have highlighted the potential of this compound in developing new antiparasitic agents. It has been incorporated into the synthesis of ether phospholipid derivatives aimed at treating neglected tropical diseases such as leishmaniasis and Chagas disease.
- Mechanism of Action : The synthesized compounds exhibit varying degrees of activity against Leishmania and Trypanosoma species. For instance, modifications in the aliphatic tail or oligomethylene spacer significantly influence their efficacy. Compounds derived from this compound demonstrated IC₅₀ values in the submicromolar range, indicating potent antiparasitic effects .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties, particularly against Gram-negative bacteria. It functions as a prodrug that targets isoprenoid biosynthesis pathways essential for bacterial survival. Studies have shown that treatment with derivatives of this compound leads to significant membrane integrity loss in bacteria, suggesting its potential as an antibiotic agent .
Case Study 1: Antileishmanial Activity
In a systematic evaluation, various derivatives of this compound were tested against Leishmania infantum. The results indicated that specific structural modifications enhanced the compounds' potency. For example, a derivative with a decyl tail and an undecyl spacer achieved over 50% inhibition at low concentrations (IC₅₀ = 4.23 μM), making it comparable to existing treatments like miltefosine .
Compound | Tail Length | Spacer Length | IC₅₀ (μM) | Inhibition (%) |
---|---|---|---|---|
A | Pentyl | Undecyl | 9.33 | 32 |
B | Decyl | Hexyl | 5.21 | 44 |
C | Decyl | Undecyl | 4.23 | >50 |
Case Study 2: Antimicrobial Efficacy
In another study focusing on Gram-negative bacteria, derivatives of this compound were evaluated for their ability to disrupt bacterial respiration and cell wall synthesis. The findings revealed that prodrug-treated bacteria exhibited significant morphological changes and reduced viability, underscoring the compound's potential as a new class of antibiotics .
Propriétés
Formule moléculaire |
C6H13BrO |
---|---|
Poids moléculaire |
181.07 g/mol |
Nom IUPAC |
5-bromohexan-1-ol |
InChI |
InChI=1S/C6H13BrO/c1-6(7)4-2-3-5-8/h6,8H,2-5H2,1H3 |
Clé InChI |
UQMHPYHWZYJAAV-UHFFFAOYSA-N |
SMILES |
CC(CCCCO)Br |
SMILES canonique |
CC(CCCCO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.